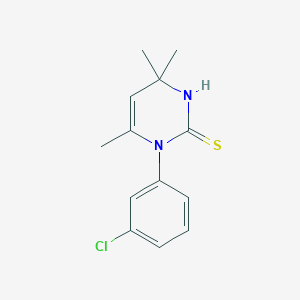![molecular formula C14H16N2O B187943 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide CAS No. 54609-10-8](/img/structure/B187943.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide, also known as DMXAA, is a small molecule compound that has been synthesized and studied extensively for its potential therapeutic applications. DMXAA was first identified in the late 1990s as a potent activator of the immune system and has since been investigated for its ability to induce tumor regression and enhance the efficacy of chemotherapy.
Mécanisme D'action
The mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α then induces apoptosis and necrosis in tumor cells, leading to tumor regression.
Effets Biochimiques Et Physiologiques
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-6 (IL-6), and CXCL10. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapeutic agents to the tumor site. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well-understood. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have potent anti-tumor effects and can enhance the efficacy of chemotherapy. However, there are also limitations to using N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in lab experiments. It has been shown to have toxic effects on normal tissues, and its use in humans has been limited due to its toxicity.
Orientations Futures
There are several future directions for research on N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. One area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Another area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, there is a need to investigate the mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in more detail to better understand its anti-tumor effects and potential toxicities. Finally, there is a need to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with para-nitrophenylacetic acid in the presence of a catalyst to form N-(4-nitrophenyl)-2,5-dimethylpyrrole. This intermediate is then reduced to N-(4-aminophenyl)-2,5-dimethylpyrrole using a reducing agent. The final step involves the reaction of N-(4-aminophenyl)-2,5-dimethylpyrrole with acetic anhydride to form N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. The purity of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be improved through recrystallization and chromatography.
Applications De Recherche Scientifique
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor regression in preclinical models of various types of cancer, including lung, breast, colon, and melanoma. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to enhance the efficacy of chemotherapy when used in combination with standard chemotherapeutic agents. In addition to its anti-tumor effects, N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been investigated for its potential to stimulate the immune system and enhance the production of cytokines and chemokines.
Propriétés
Numéro CAS |
54609-10-8 |
|---|---|
Nom du produit |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O/c1-10-4-5-11(2)16(10)14-8-6-13(7-9-14)15-12(3)17/h4-9H,1-3H3,(H,15,17) |
Clé InChI |
DZIJOLMRKKJSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
Solubilité |
34.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
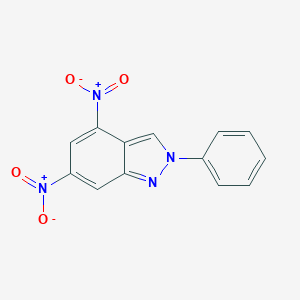

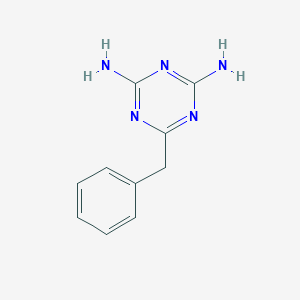
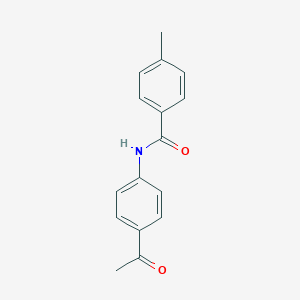
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
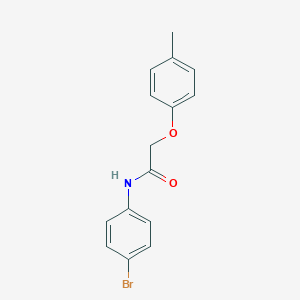
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
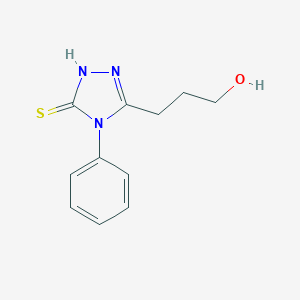
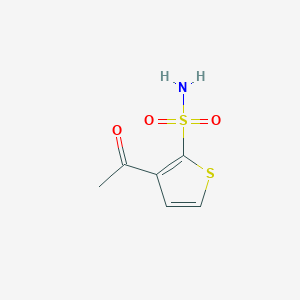
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
